molecular formula C8H11N3O2 B15239158 Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate

Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate

Cat. No.: B15239158
M. Wt: 181.19 g/mol
InChI Key: GTXFHZXJVCAXBV-UHFFFAOYSA-N
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Description

Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate is a bicyclic heterocyclic compound featuring fused imidazole and pyridine rings. Its molecular formula is C9H11N3O2, with a molecular weight of 193.20 g/mol. The methyl ester group at the 7-position enhances its stability and modulates solubility, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-7-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)5-2-9-3-6-7(5)11-4-10-6/h4-5,9H,2-3H2,1H3,(H,10,11)

InChI Key

GTXFHZXJVCAXBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC2=C1N=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 1H-imidazo[4,5-b]pyridine-7-carboxylate
  • Molecular Formula : C8H7N3O2
  • Molecular Weight : 178.06 g/mol
  • Key Differences: The imidazo[4,5-b]pyridine core differs in ring fusion position ([4,5-b] vs. [4,5-c]), altering electronic distribution and steric accessibility. This variant is synthesized via sulfuric acid-catalyzed esterification in methanol, yielding a brown solid .
Ethyl 4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate
  • Molecular Formula: C11H14ClNO2 (as hydrochloride salt)
  • Molecular Weight : 227.69 g/mol (free base)
  • Key Differences : The ethyl ester substituent increases hydrophobicity compared to the methyl analog. The hydrochloride salt form (mentioned in ) improves crystallinity and stability for pharmaceutical applications .
4-(5-Bromo-2-fluorophenyl)-imidazo[4,5-c]pyridine
  • Molecular Formula : C12H11BrFN3
  • Molecular Weight : 296.14 g/mol
  • The aryl group increases molecular rigidity and lipophilicity .
1H,4H,5H,6H,7H-Imidazo[4,5-c]pyridine-6-carboxamide
  • Molecular Formula : C7H10N4O
  • Molecular Weight : 166.18 g/mol
  • Key Differences : Replacement of the ester with a carboxamide group improves aqueous solubility and hydrogen-bonding capacity, favoring interactions with biological targets like enzymes or receptors .

Key Research Findings

Bioactivity : Carboxamide derivatives exhibit enhanced solubility and receptor affinity compared to esters, as seen in their use as protease inhibitors .

Halogen Effects : Bromine and fluorine in aryl-substituted analogs improve binding to hydrophobic enzyme pockets, as demonstrated in kinase inhibition studies .

Salt Forms : Hydrochloride salts (e.g., ethyl ester derivative) are preferred in drug formulations due to improved stability and bioavailability .

Synthetic Scalability: Methyl and ethyl esters are synthesized under mild acidic conditions (e.g., H2SO4 in methanol), enabling large-scale production .

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